An In-Depth Technical Guide to (S)-Azepan-3-ol Hydrochloride: A Chiral Building Block for Modern Drug Discovery
An In-Depth Technical Guide to (S)-Azepan-3-ol Hydrochloride: A Chiral Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Azepan-3-ol hydrochloride has emerged as a valuable chiral building block in medicinal chemistry and drug development. Its seven-membered azepane core, a privileged scaffold in numerous bioactive molecules, combined with a stereodefined hydroxyl group, offers a unique three-dimensional architecture for designing novel therapeutics. This guide provides a comprehensive overview of the chemical and physical properties of (S)-Azepan-3-ol hydrochloride, detailed methodologies for its synthesis and purification, robust analytical techniques for its characterization, and insights into its applications in the synthesis of pharmacologically active agents.
Introduction: The Significance of the Azepane Scaffold
The azepane ring system is a recurring motif in a wide array of natural products and synthetic drugs, valued for its conformational flexibility and ability to present substituents in distinct spatial orientations.[1] This structural feature is often crucial for achieving high-affinity and selective interactions with biological targets.[2] The introduction of a chiral center, as in (S)-Azepan-3-ol, further enhances its utility, allowing for the exploration of stereospecific interactions that can significantly impact a drug's efficacy and safety profile. This guide serves as a technical resource for researchers leveraging the unique properties of (S)-Azepan-3-ol hydrochloride in their synthetic and drug discovery endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-Azepan-3-ol hydrochloride is fundamental for its effective use in synthesis and formulation.
Chemical Structure and Identifiers
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IUPAC Name: (3S)-azepan-3-ol hydrochloride
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CAS Number: 1923069-56-0
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Molecular Formula: C₆H₁₄ClNO
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Molecular Weight: 151.63 g/mol
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Canonical SMILES: C1CCNCC(C1)O.Cl
Tabulated Physical Properties
| Property | Value | Source |
| Molecular Weight | 151.63 g/mol | [3] |
| Molecular Formula | C₆H₁₄ClNO | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not experimentally determined in available sources. | N/A |
| Boiling Point | Not applicable (decomposes) | N/A |
| Solubility | Soluble in water and methanol. Limited solubility in less polar organic solvents like dichloromethane and ethyl acetate. Insoluble in non-polar solvents such as hexanes. | General knowledge based on structure |
Synthesis of (S)-Azepan-3-ol Hydrochloride
The enantioselective synthesis of (S)-Azepan-3-ol is a critical step in its utilization. A common and effective strategy involves the asymmetric reduction of a prochiral ketone precursor, N-protected azepan-3-one.
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-step process: the preparation of an N-protected azepan-3-one, followed by its asymmetric reduction and subsequent deprotection and salt formation.
Caption: General synthetic workflow for (S)-Azepan-3-ol hydrochloride.
Experimental Protocol: Asymmetric Reduction of N-Boc-azepan-3-one
This protocol describes a representative method for the asymmetric reduction of N-Boc-azepan-3-one, a common intermediate.
Step 1: Asymmetric Reduction
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To a stirred solution of N-Boc-azepan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a chiral reducing agent such as (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™) (1.1 eq) dropwise.
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Stir the reaction mixture at -78 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
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Allow the mixture to warm to room temperature and concentrate under reduced pressure.
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Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (S)-N-Boc-azepan-3-ol.
Step 2: Deprotection and Hydrochloride Salt Formation
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Dissolve the crude (S)-N-Boc-azepan-3-ol in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
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Add a solution of hydrochloric acid in diethyl ether or isopropanol (e.g., 2 M HCl in diethyl ether) dropwise with stirring at 0 °C.
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Continue stirring at room temperature for 2-4 hours, during which time a precipitate of (S)-Azepan-3-ol hydrochloride should form.
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Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.
Purification and Quality Control
Ensuring the chemical and enantiomeric purity of (S)-Azepan-3-ol hydrochloride is paramount for its application in drug synthesis.
Purification by Recrystallization
Recrystallization is an effective method for purifying the final product.[4]
Protocol: Recrystallization
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Dissolve the crude (S)-Azepan-3-ol hydrochloride in a minimum amount of a hot solvent system, such as isopropanol/methanol or ethanol/water.[4]
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Allow the solution to cool slowly to room temperature to induce crystallization.
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Further cool the mixture in an ice bath to maximize the yield of the purified crystals.
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Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical Methods for Quality Control
A suite of analytical techniques should be employed to confirm the identity, purity, and stereochemical integrity of the synthesized material.
4.2.1. Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. For the free base, (S)-Azepan-3-ol, the proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet in the ¹H NMR spectrum, and the corresponding carbon would show a signal in the range of 60-75 ppm in the ¹³C NMR spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (for the hydrochloride salt, broad, ~2700-3000 cm⁻¹), and C-H stretches (~2850-2950 cm⁻¹).
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base [M+H]⁺.
4.2.2. Chromatographic Analysis: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of (S)-Azepan-3-ol.[5][6]
Illustrative Chiral HPLC Method Development
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Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is often a good starting point.[7][8]
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Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol or ethanol. For basic compounds like azepanes, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[7]
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Detection: UV detection is commonly used, typically at a low wavelength (e.g., 210-220 nm) where the molecule absorbs.
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Method Validation: The developed method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[8]
Caption: Workflow for determining enantiomeric purity by Chiral HPLC.
Applications in Drug Discovery
(S)-Azepan-3-ol hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature (a secondary amine and a chiral secondary alcohol) allows for a variety of chemical transformations.
As a Scaffold for Privileged Structures
The azepane core is present in numerous FDA-approved drugs and clinical candidates.[2] The (S)-3-hydroxy substitution provides a key handle for introducing further diversity and for creating specific hydrogen bonding interactions with target proteins.
Synthetic Utility
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N-Functionalization: The secondary amine can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide range of substituents.
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O-Functionalization: The hydroxyl group can be etherified, esterified, or used as a nucleophile in various coupling reactions.
These transformations allow for the construction of libraries of diverse azepane derivatives for screening against various biological targets. For instance, bicyclic azepanes derived from related precursors have shown potent activity as inhibitors of monoamine transporters, suggesting potential applications in treating neuropsychiatric disorders.[9]
Safety and Handling
As with all laboratory chemicals, (S)-Azepan-3-ol hydrochloride should be handled with appropriate safety precautions.
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]
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Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[3]
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Storage: Store in a tightly sealed container in a dry and well-ventilated place.
Conclusion
(S)-Azepan-3-ol hydrochloride is a chiral building block of significant value to the medicinal chemistry community. Its well-defined stereochemistry and the versatile reactivity of its functional groups provide a solid foundation for the design and synthesis of novel drug candidates. The methodologies for its synthesis, purification, and analysis outlined in this guide are intended to empower researchers to confidently incorporate this important scaffold into their drug discovery programs, ultimately contributing to the development of new and improved therapeutics.
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